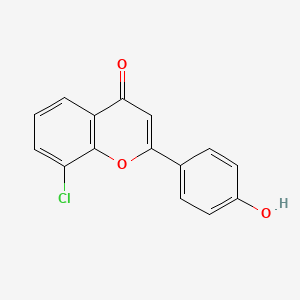
8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyacetophenone with 8-chloro-4H-chromen-4-one in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as ammonia (NH3) or thiourea (NH2CSNH2) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 8-chloro-2-(4-oxophenyl)-4H-chromen-4-one.
Reduction: Formation of 8-chloro-2-(4-hydroxyphenyl)-4H-chroman.
Substitution: Formation of 8-amino-2-(4-hydroxyphenyl)-4H-chromen-4-one or 8-thio-2-(4-hydroxyphenyl)-4H-chromen-4-one.
Scientific Research Applications
8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or modulator.
Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in inflammation and cell proliferation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Hydroxyphenyl)-4H-chromen-4-one: Lacks the chlorine atom, which may affect its biological activity.
8-Chloro-2-(4-methoxyphenyl)-4H-chromen-4-one: Contains a methoxy group instead of a hydroxyl group, altering its reactivity and properties.
8-Chloro-2-(4-hydroxyphenyl)-4H-chroman: Reduced form of the chromenone, with different chemical and biological characteristics.
Uniqueness
8-Chloro-2-(4-hydroxyphenyl)-4H-chromen-4-one is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a variety of chemical reactions and interact with specific molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H9ClO3 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
8-chloro-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H9ClO3/c16-12-3-1-2-11-13(18)8-14(19-15(11)12)9-4-6-10(17)7-5-9/h1-8,17H |
InChI Key |
BAGXNAJPRGJLDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=CC2=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



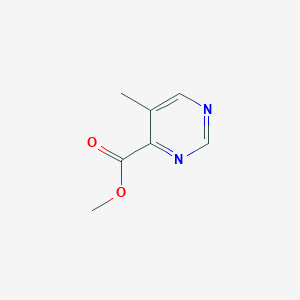
amine](/img/structure/B13323297.png)
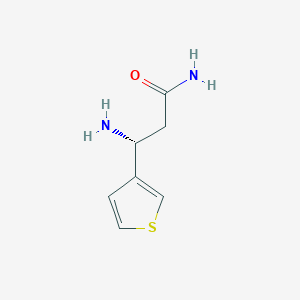
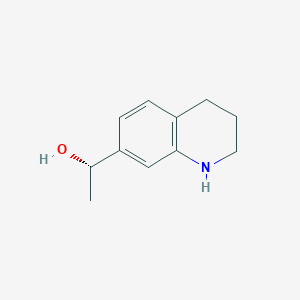
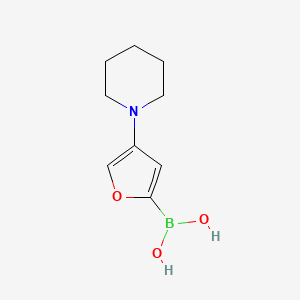
![1-Ethyl-3-(6-(2-methoxyphenyl)benzo[d]thiazol-2-yl)urea](/img/structure/B13323321.png)
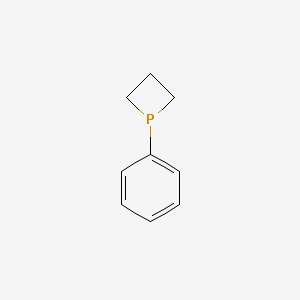
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)

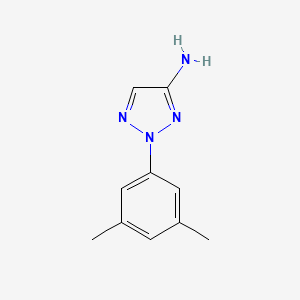
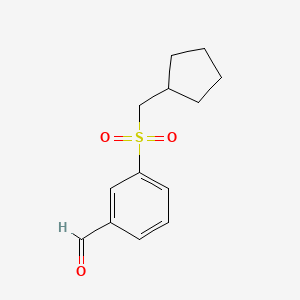
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
amine](/img/structure/B13323380.png)
